6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes:
- Triazolopyrimidine backbone: A planar, conjugated system critical for electronic stability and interactions with biological targets .
- 3-(3,4-Dimethoxyphenyl) substituent: Enhances solubility via methoxy groups and may influence binding affinity through π-π stacking .
Synthetic routes typically involve coupling enaminones or carbodiimides with substituted phenols or amines under basic conditions (e.g., K₂CO₃ in CH₃CN/CH₂Cl₂) . Characterization employs NMR, IR, and X-ray crystallography, confirming coplanarity of the triazolopyrimidine ring system .
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-16-8-7-14(9-17(16)30-2)26-19-18(23-24-26)20(28)25(11-22-19)10-15(27)12-3-5-13(21)6-4-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSLAVIKZIGGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole and pyrimidine family of compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.88 g/mol. The structure features a triazole ring fused to a pyrimidine system, along with substituents that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O4 |
| Molecular Weight | 416.88 g/mol |
| IUPAC Name | This compound |
| SMILES | COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and subsequent functionalization to introduce the chlorophenyl and dimethoxyphenyl groups. Specific synthetic routes can vary but generally follow established methodologies for constructing heterocyclic compounds.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. In studies involving related compounds, it was observed that modifications on the phenyl rings significantly impacted their cytotoxicity against breast and colon cancer cell lines.
- Case Study : A related triazole compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells, indicating promising anticancer potential .
Antimicrobial Properties
Triazole-containing compounds have also shown antimicrobial activity. The presence of electron-withdrawing groups such as chlorine enhances the potency against bacterial strains.
- Findings : In a study evaluating various triazole derivatives, certain compounds exhibited strong antibacterial activity against pathogenic bacteria compared to standard antibiotics .
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), although this particular compound's mechanism remains to be fully elucidated .
Table 1: Biological Activity Overview
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl group in the target compound enhances hydrophobic interactions compared to analogues with phenylpiperazinyl (more polar) or phenoxy (electron-rich) groups .
- Methoxy vs. Methyl Groups : The 3,4-dimethoxyphenyl substituent improves water solubility relative to methylbenzyl or isopropyl groups, which prioritize membrane permeability .
- Side Chain Flexibility : The 2-oxoethyl group in the target compound allows conformational flexibility, whereas rigid oxadiazole or piperazinyl groups may restrict binding modes .
2.2. Thiazolo and Pyrrolo-Fused Analogues
- Thiazolo[4,5-d]pyrimidin-7-ones (e.g., Fig.
2.3. Fluorinated Derivatives
Compounds like 7u and 7v () incorporate fluorine atoms, enhancing electronegativity and dipole interactions. However, the target compound lacks fluorine, which may reduce cytotoxicity but also limit potency in specific therapeutic contexts .
Research Findings and Implications
- Metabolic Stability : The 3,4-dimethoxyphenyl group may confer resistance to cytochrome P450 oxidation compared to methyl or ethyl substituents .
- Crystallographic Data : X-ray studies confirm the triazolopyrimidine core’s planarity (deviation <0.021 Å), critical for maintaining π-stacking interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
